2,5-Di-O-benzylmyoinositol 2,5-Di-O-benzylmyoinositol
Brand Name: Vulcanchem
CAS No.: 141040-66-6
VCID: VC21127593
InChI: InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2/t15-,16+,17-,18+,19?,20?
SMILES: C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O
Molecular Formula: C20H24O6
Molecular Weight: 360.4 g/mol

2,5-Di-O-benzylmyoinositol

CAS No.: 141040-66-6

Cat. No.: VC21127593

Molecular Formula: C20H24O6

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

2,5-Di-O-benzylmyoinositol - 141040-66-6

Specification

CAS No. 141040-66-6
Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
IUPAC Name (1R,2R,4S,5S)-3,6-bis(phenylmethoxy)cyclohexane-1,2,4,5-tetrol
Standard InChI InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2/t15-,16+,17-,18+,19?,20?
Standard InChI Key UCJKCSNAJUPHIM-ZNXRSXASSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2[C@@H]([C@H](C([C@H]([C@@H]2O)O)OCC3=CC=CC=C3)O)O
SMILES C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O
Canonical SMILES C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator